
(R)-2-(4-((4-(Trifluoromethyl)oxazol-2-yl)amino)phenyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-(4-((4-(Trifluoromethyl)oxazol-2-yl)amino)phenyl)propanoic acid is a complex organic compound characterized by the presence of a trifluoromethyl group and an oxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-((4-(Trifluoromethyl)oxazol-2-yl)amino)phenyl)propanoic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxazole ring and the introduction of the trifluoromethyl group. Common synthetic routes may involve the reaction of 4-aminophenylpropanoic acid with trifluoromethyl oxazole under specific conditions such as elevated temperatures and the presence of catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
化学反应分析
Types of Reactions
®-2-(4-((4-(Trifluoromethyl)oxazol-2-yl)amino)phenyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethyl group or the oxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, ®-2-(4-((4-(Trifluoromethyl)oxazol-2-yl)amino)phenyl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound may be used to study enzyme interactions and protein binding due to its specific functional groups. It can serve as a probe to investigate biochemical pathways and molecular interactions.
Medicine
In medicine, ®-2-(4-((4-(Trifluoromethyl)oxazol-2-yl)amino)phenyl)propanoic acid has potential applications in drug development. Its unique structure may allow it to interact with specific biological targets, making it a candidate for therapeutic agents.
Industry
In industrial applications, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also be used in the production of agrochemicals or pharmaceuticals.
作用机制
The mechanism of action of ®-2-(4-((4-(Trifluoromethyl)oxazol-2-yl)amino)phenyl)propanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group and oxazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to changes in biochemical pathways, ultimately resulting in the compound’s observed effects.
相似化合物的比较
Similar Compounds
Thiazoles: These compounds also contain a five-membered ring with nitrogen and sulfur atoms.
Trifluoromethylated Compounds: Compounds like fluoxetine and celecoxib contain trifluoromethyl groups and are used in pharmaceuticals.
Oxazolines: These compounds are structurally similar and are used in various synthetic applications.
Uniqueness
®-2-(4-((4-(Trifluoromethyl)oxazol-2-yl)amino)phenyl)propanoic acid is unique due to the combination of its trifluoromethyl group and oxazole ring. This combination imparts specific chemical properties, such as increased stability and reactivity, making it valuable for various applications.
属性
分子式 |
C13H11F3N2O3 |
|---|---|
分子量 |
300.23 g/mol |
IUPAC 名称 |
(2R)-2-[4-[[4-(trifluoromethyl)-1,3-oxazol-2-yl]amino]phenyl]propanoic acid |
InChI |
InChI=1S/C13H11F3N2O3/c1-7(11(19)20)8-2-4-9(5-3-8)17-12-18-10(6-21-12)13(14,15)16/h2-7H,1H3,(H,17,18)(H,19,20)/t7-/m1/s1 |
InChI 键 |
LPPNMWHZIUTUIZ-SSDOTTSWSA-N |
手性 SMILES |
C[C@H](C1=CC=C(C=C1)NC2=NC(=CO2)C(F)(F)F)C(=O)O |
规范 SMILES |
CC(C1=CC=C(C=C1)NC2=NC(=CO2)C(F)(F)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


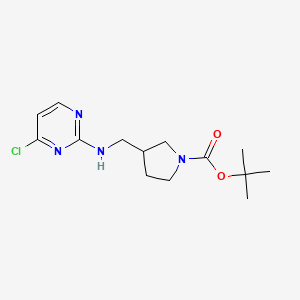
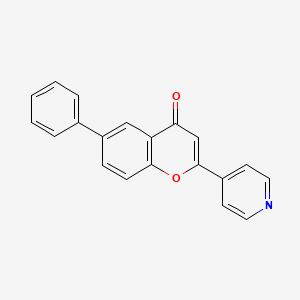
![tert-butyl (4S)-4-hydroxy-4-[2-(3-methylphenyl)ethynyl]-3,3a,5,6,7,7a-hexahydro-2H-indole-1-carboxylate](/img/structure/B15062195.png)
![(3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-yl)methyl acetate](/img/structure/B15062200.png)
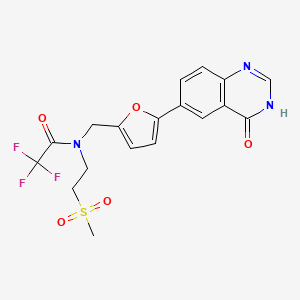
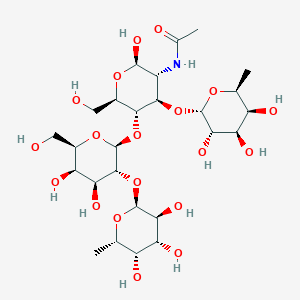
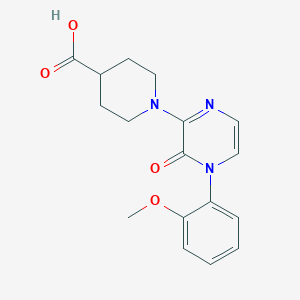
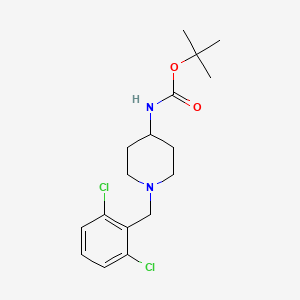
![Ethyl [dimethyl(phenyl)silyl]phenylcarbamate](/img/structure/B15062236.png)
![L-Valine, N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methylene]-(9CI)](/img/structure/B15062253.png)
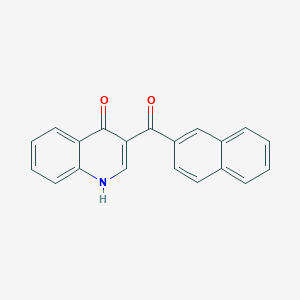
![1-[4-[[Tris(1-methylethyl)silyl]oxy]phenyl]ethanone](/img/structure/B15062260.png)
![2-([1,1'-Biphenyl]-4-yl)-6-methylbenzo[b]thiophene](/img/structure/B15062268.png)

